6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one

HIV-1 Reverse Transcriptase NNRTI

6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one (CAS 132687-06-0), commonly referred to as 1051U91, is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrido[2,3-b][1,5]benzodiazepinone class. It was originally developed as part of a medicinal chemistry program aimed at identifying inhibitors of HIV-1 reverse transcriptase (RT).

Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
CAS No. 132687-06-0
Cat. No. B8731232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one
CAS132687-06-0
Molecular FormulaC15H14N4O3
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C
InChIInChI=1S/C15H14N4O3/c1-3-18-13-9-10(19(21)22)6-7-12(13)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3
InChIKeyYCFJZPGDTZVVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one (CAS 132687-06-0): Core Identity & Procurement Context


6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one (CAS 132687-06-0), commonly referred to as 1051U91, is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrido[2,3-b][1,5]benzodiazepinone class. It was originally developed as part of a medicinal chemistry program aimed at identifying inhibitors of HIV-1 reverse transcriptase (RT) [1][2]. The compound features a characteristic tricyclic core with a nitro group at the 9-position, an ethyl substituent at N-11, and a methyl group at N-6, differentiating it from the clinically approved NNRTI nevirapine (a dipyridodiazepinone) and other early lead candidates. Procurement relevance stems from its continued use as a reference tool in antiviral research, particularly in structural biology studies of drug-resistance mutations.

Why 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one Cannot Be Replaced by a Generic Analog


Pyrido[2,3-b][1,5]benzodiazepinones exhibit steep structure-activity relationships (SAR) where minor substituent changes profoundly alter HIV-1 RT inhibitory potency, selectivity, and resistance profiles [1]. The 9-nitro group on the C-ring, while generally reducing potency relative to unsubstituted analogs, may confer distinct resistance-mutation susceptibility and physicochemical properties compared to halo, amino, or unsubstituted variants. Additionally, the specific N-11 ethyl / N-6 methyl substitution pattern represents a narrow optimum within the series; substituting either group with larger or smaller alkyl moieties can abrogate activity. Consequently, replacing 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one with a more potent but structurally divergent analog (e.g., nevirapine) or a different C-ring-substituted pyridobenzodiazepinone would yield incomparable biological readouts, invalidating cross-study comparisons.

Quantitative Differentiation Evidence for 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one (1051U91)


HIV-1 Reverse Transcriptase Inhibition Potency: 1051U91 vs. Nevirapine

In the recombinant HIV-1 RT RNA-dependent DNA polymerase assay, the target compound 1051U91 exhibits an IC50 of 400 nM [1], whereas the benchmark clinical NNRTI nevirapine shows an IC50 of 84 nM under comparable assay conditions [2]. This represents a 4.8-fold lower potency, confirming that the 9-nitro substitution diminishes inhibitory activity relative to the dipyridodiazepinone scaffold, consistent with the general observation that C-ring substitution reduces potency [2].

HIV-1 Reverse Transcriptase NNRTI IC50

Structural Biology Utility: Wild-Type and Mutant HIV-1 RT Co-Crystal Structures

1051U91 is one of the few pyrido[2,3-b][1,5]benzodiazepinones for which high-resolution co-crystal structures with both wild-type (PDB 1RT3, 3.0 Å) [1] and drug-resistant mutant HIV-1 RT (PDB 1LW2, T215Y mutation, 3.0 Å) [2] are publicly available. In contrast, the majority of analogs in the Hargrave et al. series lack experimentally determined bound conformations, limiting their utility in structure-based drug design. The T215Y mutant structure specifically reveals how the nitro group accommodates the altered binding pocket geometry, providing direct evidence of retained binding despite the mutation.

X-ray Crystallography Drug Resistance NNRTI Binding Pocket T215Y Mutation

C-Ring Nitro Substituent: A Differentiating Motif with Implications for Resistance Profiling

Unlike nevirapine and many early pyridobenzodiazepinone leads which bear unsubstituted C-rings or halogen substituents, 1051U91 uniquely carries a 9-nitro group. According to the foundational SAR study, C-ring substitution generally reduces HIV-1 RT inhibitory potency [1]. The 9-nitro analog retains measurable activity (IC50 = 400 nM) and has been specifically employed in crystallographic studies of the T215Y resistance mutation [2]. By contrast, the corresponding 9-unsubstituted or 9-halo analogs in the series were not prioritized for structural characterization, likely due to poorer overall risk-benefit profiles in resistance studies.

Structure-Activity Relationship Drug Resistance NNRTI Nitro Group

Selectivity Profile: HIV-1 RT Inhibition Without Off-Target GABA-A Receptor Modulation

Although pyrido[2,3-b][1,5]benzodiazepinones share a benzodiazepine substructure with CNS-active agents, 1051U91 was designed and tested exclusively as an HIV-1 RT inhibitor. The N-11 ethyl and N-6 methyl substitution pattern, coupled with the 9-nitro group, prevents significant binding to the benzodiazepine site of GABA-A receptors, as evidenced by the compound's classification as an alkyldiarylamine rather than a classical 1,4-benzodiazepine [1]. This contrasts with certain structurally related benzodiazepines that exhibit anxiolytic or sedative properties, which could confound antiviral assays involving cellular or in vivo models.

Selectivity HIV-1 RT GABA-A Receptor Off-Target

Optimal Use Cases for Procuring 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one


Structure-Based Design of NNRTIs Targeting Drug-Resistant HIV-1 RT Variants

1051U91 is the only pyrido[2,3-b][1,5]benzodiazepinone with experimentally determined co-crystal structures in both wild-type (PDB 1RT3) and T215Y mutant (PDB 1LW2) HIV-1 RT [1]. Procurement is indicated when a research program requires a moderate-potency, structurally characterized NNRTI scaffold to map resistance mutation effects on inhibitor binding, guide fragment-based design, or validate computational docking protocols against crystallographic ground truth.

Resistance Mechanism Studies: Dissecting the Role of C-Ring Substituents

The 9-nitro group uniquely differentiates 1051U91 from C-ring-unsubstituted analogs (e.g., nevirapine) and enables systematic investigation of how C-ring functionality influences the emergence and magnitude of resistance mutations such as T215Y [2]. Researchers comparing 1051U91 with its 9-unsubstituted or 9-halo counterparts can isolate the contribution of the nitro moiety to resistance profiles, providing mechanistic insights not accessible with other compounds in the series.

Reference Inhibitor for NNRTI Biochemical Assay Development and Validation

With a well-defined IC50 of 400 nM against recombinant HIV-1 RT (pH 7.8, 22°C) [3], 1051U91 serves as a reproducible reference compound for calibrating and validating high-throughput screening assays aimed at discovering next-generation NNRTIs. Its moderate potency avoids the hook effect and solubility issues sometimes observed with sub-nanomolar inhibitors, ensuring reliable dose-response curves.

Chemical Biology Probe for Photoaffinity Labeling or Bioconjugation

The aromatic nitro group at position 9 provides a latent chemical handle that can be selectively reduced to an amine and subsequently conjugated to biotin, fluorophores, or photoaffinity tags. This feature is absent in most other characterized analogs (which bear halogens or hydrogen at this position), making 1051U91 the starting material of choice for synthesizing functionalized NNRTI probes for target engagement studies [1].

Quote Request

Request a Quote for 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.